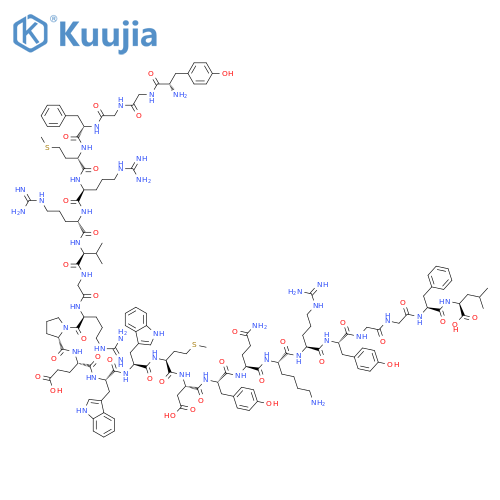Cas no 78355-50-7 (Peptide E (cattleadrenal medulla) (9CI))

78355-50-7 structure
商品名:Peptide E (cattleadrenal medulla) (9CI)
CAS番号:78355-50-7
MF:C147H207N41O34S2
メガワット:3156.60077999999
CID:566990
Peptide E (cattleadrenal medulla) (9CI) 化学的及び物理的性質
名前と識別子
-
- Peptide E (cattleadrenal medulla) (9CI)
- BAM-3200
- BAM-3200, Peptide E
- CHEMBL506884
- TYR-GLY-GLY-PHE-MET-ARG-ARG-VAL-GLY-ARG-PRO-GLU-TRP-TRP-MET-ASP-TYR-GLN-LYS-ARG-TYR-GLY-GLY-PHE-LEU
- BAM 3200 Peptide E
- Peptide E
- Peptide E (adrenal medulla)
- Peptide E (ox adrenal medulla)
-
計算された属性
- せいみつぶんしりょう: 3154.52000
- どういたいしつりょう: 3154.517054
- 同位体原子数: 0
- 水素結合ドナー数: 46
- 水素結合受容体数: 42
- 重原子数: 224
- 回転可能化学結合数: 103
- 複雑さ: 7180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1290
じっけんとくせい
- PSA: 1287.11000
- LogP: 9.26360
Peptide E (cattleadrenal medulla) (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AAPPTec | P001277-10mg |
BAM 3200; Peptide E; |
78355-50-7 | 10mg |
$1.035.00 | 2024-07-20 | ||
| AAPPTec | P001277-5mg |
BAM 3200; Peptide E; |
78355-50-7 | 5mg |
$620.00 | 2024-07-20 | ||
| AAPPTec | P001277-1mg |
BAM 3200; Peptide E; |
78355-50-7 | 1mg |
$205.00 | 2024-07-20 | ||
| A2B Chem LLC | AH49750-1mg |
PEPTIDE E |
78355-50-7 | 1mg |
$342.00 | 2024-04-19 | ||
| A2B Chem LLC | AH49750-10mg |
PEPTIDE E |
78355-50-7 | 10mg |
$1318.00 | 2024-04-19 | ||
| A2B Chem LLC | AH49750-5mg |
PEPTIDE E |
78355-50-7 | 5mg |
$830.00 | 2024-04-19 |
Peptide E (cattleadrenal medulla) (9CI) 関連文献
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
78355-50-7 (Peptide E (cattleadrenal medulla) (9CI)) 関連製品
- 81123-06-0(Gastrin-1, rat)
- 100929-52-0((D-Trp11)-Neurotensin)
- 133514-43-9(Exendin(9-39) amide)
- 16941-32-5(glucagon)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 13769-43-2(potassium metavanadate)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
